molecular formula C7H5BBrFO3 B1526630 5-Bromo-2-fluoro-3-formylphenylboronic acid CAS No. 1451393-09-1

5-Bromo-2-fluoro-3-formylphenylboronic acid

Cat. No. B1526630
M. Wt: 246.83 g/mol
InChI Key: RYCCJHNFQDEGGR-UHFFFAOYSA-N
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Description

5-Bromo-2-fluoro-3-formylphenylboronic acid is a boronic acid derivative. Boronic acids are organic compounds that are characterized by a boron atom bonded to an oxygen atom and two carbon atoms . They are valuable building blocks in organic synthesis .


Synthesis Analysis

The synthesis of boronic acids often involves the introduction of a formyl group into the boronic acid, which can significantly increase its acidity . The Suzuki-Miyaura coupling reaction is commonly used for the synthesis of aryl-substituted oxabenzindoles and methanobenzindoles .


Molecular Structure Analysis

The molecular structure of 5-Bromo-2-fluoro-3-formylphenylboronic acid consists of a phenyl ring substituted with a bromo group at the 5th position, a fluoro group at the 2nd position, and a formyl group at the 3rd position . The molecular weight is 218.82 .


Chemical Reactions Analysis

Boronic acids, including 5-Bromo-2-fluoro-3-formylphenylboronic acid, are involved in various chemical reactions. One of the most common reactions is the Suzuki-Miyaura coupling reaction, which is used for the synthesis of aryl-substituted oxabenzindoles and methanobenzindoles .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Bromo-2-fluoro-3-formylphenylboronic acid include a melting point of 144-149 °C . The compound’s linear formula is BrC6H3(F)B(OH)2 .

Scientific Research Applications

Synthesis and Chemical Transformations

5-Bromo-2-fluoro-3-formylphenylboronic acid serves as a versatile intermediate in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions. Its application in synthesizing various derivatives through Suzuki coupling reactions highlights its utility in constructing biologically active compounds and exploring their pharmacological aspects. For instance, it facilitates the selective arylation of thiophenes, leading to the synthesis of compounds with potential anti-thrombolytic and biofilm inhibition activities (Ikram et al., 2015). Similarly, its use in synthesizing disubstituted fluoropyridines and pyridones demonstrates its role in creating compounds that can be further functionalized into pharmacologically relevant molecules (Sutherland & Gallagher, 2003).

Medicinal Chemistry and Drug Discovery

In medicinal chemistry, 5-Bromo-2-fluoro-3-formylphenylboronic acid is pivotal in developing new therapeutic agents. It is instrumental in synthesizing phenylboronic acid and benzoxaborole derivatives, showing significant antiproliferative and proapoptotic activities, especially against ovarian cancer cells. This highlights its potential as a backbone for designing novel anticancer agents with a specific mode of action (Psurski et al., 2018).

Antifungal and Antimicrobial Research

The compound also shows promise in antifungal and antimicrobial research. For example, its derivatives, particularly those modified with fluorine, exhibit potent antifungal activities against various fungal strains. This opens up avenues for developing new antifungal agents with enhanced efficacy and selectivity, as demonstrated by the high activity of specific derivatives against Candida and other fungal species (Borys et al., 2019). Moreover, its role in synthesizing benzoxaborole derivatives with antimicrobial activity further underscores its importance in addressing microbial resistance and developing novel antimicrobial therapies (Adamczyk-Woźniak et al., 2020).

Fluorescence Quenching and Sensing Applications

Interestingly, 5-Bromo-2-fluoro-3-formylphenylboronic acid derivatives have been explored for their fluorescence quenching properties, which are valuable in analytical and sensing applications. The study of fluorescence quenching mechanisms in boronic acid derivatives provides insights into designing sensitive and selective sensors for various analytes, including glucose (Geethanjali et al., 2015).

properties

IUPAC Name

(5-bromo-2-fluoro-3-formylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BBrFO3/c9-5-1-4(3-11)7(10)6(2-5)8(12)13/h1-3,12-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYCCJHNFQDEGGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1F)C=O)Br)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BBrFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-fluoro-3-formylphenylboronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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